molecular formula C9H8N4O3 B7861035 [1-(4-Nitrophenyl)triazol-4-yl]methanol

[1-(4-Nitrophenyl)triazol-4-yl]methanol

Cat. No.: B7861035
M. Wt: 220.18 g/mol
InChI Key: NIFGKSJKCMZAEF-UHFFFAOYSA-N
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Description

[1-(4-Nitrophenyl)triazol-4-yl]methanol (CAS 90886-87-6) is a high-value chemical building block primarily used in scientific research and the synthesis of complex molecules. With a molecular formula of C 9 H 8 N 4 O 3 and a molecular weight of 220.18 g/mol, this compound features both a hydroxymethyl group and a nitro-phenyl-substituted triazole ring, making it a versatile scaffold for further functionalization . Its primary research application is in the field of peptidomimetics , where 1,2,3-triazole derivatives serve as critical metabolically stable bioisosteres for amide bonds . Incorporating this triazole scaffold into peptide backbones helps enhance their stability against enzymatic degradation, which is a major challenge in developing peptide-based therapeutics . Furthermore, the hydroxymethyl group is a key reactive handle for linking the triazole core to other molecular structures, such as in the development of novel organometallic complexes for biological studies . This product is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Hazard Information: Safety data indicates that this compound may be hazardous and should be handled with care. Signal Word: Warning . Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-nitrophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFGKSJKCMZAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Regioselective Functionalization of 1 4 Nitrophenyl Triazol 4 Yl Methanol Scaffolds

Advanced Synthetic Approaches to 1,2,3-Triazole Ring Formation

The formation of the 1,2,3-triazole ring is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. Modern advancements have refined this reaction, offering high yields, exceptional regioselectivity, and improved reaction conditions. For the synthesis of [1-(4-Nitrophenyl)triazol-4-yl]methanol, the key precursors are 4-nitrophenyl azide and propargyl alcohol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Construction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov This "click chemistry" reaction is characterized by its high efficiency, mild reaction conditions, and strict regioselectivity, affording exclusively the 1,4-isomer. mdpi.com The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. ijisrt.comscielo.br

The reaction between 4-nitrophenyl azide and propargyl alcohol under CuAAC conditions proceeds efficiently to yield this compound. The process is tolerant of a wide range of solvents, including environmentally benign options like water, t-BuOH/H₂O, and glycerol. mdpi.comarkat-usa.org The catalyst system is crucial, and various copper sources and ligands can be employed to optimize the reaction.

Table 1: Comparison of Catalytic Systems for CuAAC Synthesis of 1,4-Disubstituted Triazoles

Catalyst SystemAlkyneAzideSolventConditionsYieldReference
CuSO₄·5H₂O / Sodium AscorbatePropargyl AlcoholBenzyl (B1604629) Azidet-BuOH/H₂O (1:1)25 °C, 12h95% arkat-usa.org
CuIPhenylacetyleneBenzyl AzideGlycerol80 °C, 3h94% mdpi.com
Cu(OAc)₂ / Metallic CopperPropargyl Phenyl EtherEthyl 2-azidoacetateH₂OUltrasound, 20 min, RT92%
CuClCoumarin-derived AlkyneBenzyl AzideH₂OUltrasound (150W), RT~90% mdpi.com

Metal-Free and Sustainable Catalysis in Triazole Synthesis

While CuAAC is highly effective, the potential for trace metal contamination has driven the development of metal-free alternatives, which are particularly important for biological applications. scielo.br Thermal Huisgen cycloaddition, the original method, can produce 1,2,3-triazoles but typically requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. arkat-usa.org

More advanced metal-free approaches utilize activated alkynes or azides to promote the reaction under milder conditions. For instance, the reaction of 4-nitrophenyl azide with enamines can proceed without a metal catalyst. A notable metal-free synthesis of the closely related aldehyde, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, was achieved by reacting 4-nitrophenyl azide with 3-dimethylaminoacrolein (B57599) in 1,4-dioxane (B91453) at 50 °C, yielding the product in 87% yield. mdpi.com This aldehyde can then be easily reduced to the target compound, this compound, using standard reducing agents like sodium borohydride.

Expedited Synthetic Protocols: Microwave and Ultrasound-Assisted Methodologies

To accelerate reaction times and often improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to triazole synthesis. jmrionline.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes by efficiently heating the solvent and reactants directly. arkat-usa.orgnih.govnih.gov

Similarly, ultrasound-assisted synthesis enhances chemical reactivity through acoustic cavitation, which generates localized high-pressure and high-temperature zones, improving mass transfer and accelerating the reaction rate. nih.gov These methods are considered green chemistry approaches as they often lead to lower energy consumption and can be performed in eco-friendly solvents like water. jmrionline.comnih.gov

Table 2: Comparison of Conventional Heating vs. Microwave and Ultrasound Assistance

MethodReactantsCatalyst/SolventTimeYieldReference
Conventional (Reflux)Benzyl Bromide, NaN₃, PhenylacetyleneCuSO₄/NaAsc, t-BuOH/H₂O12 h91% arkat-usa.org
Microwave (100 W)Benzyl Bromide, NaN₃, PhenylacetyleneCuSO₄/NaAsc, t-BuOH/H₂O10 min99% arkat-usa.org
Conventional (Stirring)Aryl Halide, NaN₃, AlkyneCu(OAc)₂/Cu wire, H₂O20 h80%
UltrasoundAryl Halide, NaN₃, AlkyneCu(OAc)₂/Cu wire, H₂O20 min92%
Microwave (Solvent-free)Mercapto-s-triazole, Aromatic acidAlCl₃2-3 minImproved vs. Conventional jmrionline.com

Targeted Introduction and Functionalization of the 4-Nitrophenyl Moiety

Precursor Synthesis and Reaction Mechanisms for Aryl Azides

The most common precursor for the 4-nitrophenyl group is 4-nitrophenyl azide. This energetic material is typically synthesized from the readily available 4-nitroaniline (B120555). wikipedia.org The standard laboratory method involves the diazotization of 4-nitroaniline using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with sodium azide to yield 4-nitrophenyl azide via nucleophilic substitution.

Another approach involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene (B44160) with an azide source, a method that is simple and avoids the use of expensive metal catalysts or anhydrous conditions. isuct.ru

Regiochemical Control in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne like propargyl alcohol can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The control of this regioselectivity is a key aspect of the synthesis.

As previously mentioned, the use of a copper(I) catalyst in the CuAAC reaction almost exclusively directs the reaction to form the 1,4-disubstituted isomer, nih.gov which is the desired product, this compound. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide, ensuring a specific orientation and leading to a single regioisomer. mdpi.com

In contrast, thermal, uncatalyzed reactions often result in poor regioselectivity, yielding a mixture of both 1,4- and 1,5-isomers. arkat-usa.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer an alternative that selectively produces the 1,5-isomer, highlighting the importance of catalyst choice in determining the final product structure. For the specific synthesis of this compound, CuAAC is the method of choice to ensure the correct regiochemical outcome.

Strategies for the Functionalization of the Methanol (B129727) Side Chain at the Triazole-4-yl Position

The primary alcohol functionality at the C-4 position of the triazole ring is a key handle for introducing molecular diversity. Its synthesis and subsequent reactions are pivotal for developing new derivatives.

The most prominent and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov This "click chemistry" reaction provides exclusively the 1,4-regioisomer in high yields under mild conditions. thieme-connect.demdpi.com

The synthesis of this compound is typically achieved through the reaction of 1-azido-4-nitrobenzene (B1266194) with propargyl alcohol. The use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like Cu(OAc)₂) and a reducing agent (like sodium ascorbate), ensures the specific formation of the desired 1,4-disubstituted product. thieme-connect.denih.gov Ruthenium complexes have also been shown to effectively catalyze this cycloaddition, yielding the 1,4-disubstituted triazole selectively. acs.org

Table 1: Synthetic Routes for the Formation of the this compound Scaffold
Reactant AReactant BCatalyst SystemSolventOutcomeReference(s)
1-Azido-4-nitrobenzenePropargyl alcoholCu(OAc)₂ / Sodium AscorbateAcetone/WaterRegioselective synthesis of the 1,4-disubstituted triazole. nih.gov
Organic AzidesTerminal AlkynesRuH(η²-BH₄)(CO)(PCy₃)₂Not specifiedSelective formation of 1,4-disubstituted 1,2,3-triazoles. acs.org
1-Ethynyl-4-nitrobenzeneVarious AzidesCu(I)Not specifiedExclusive formation of 1,4-disubstituted triazoles. nih.gov

The primary alcohol of the methanol side chain is amenable to a variety of classical organic transformations, allowing for extensive derivatization. These modifications are crucial for tuning the physicochemical properties of the molecule and for building more complex structures.

Common derivatization strategies include:

Esterification: The alcohol can be readily converted to esters. For instance, reaction with various substituted acid chlorides or anhydrides yields the corresponding carboxylate esters. This approach was used to synthesize a library of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl carboxylates. nih.gov

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents. These functional groups then serve as entry points for further modifications, such as reductive amination or amide bond formation.

Etherification: Formation of ethers is another route for derivatization, typically by deprotonating the alcohol with a base followed by reaction with an alkyl halide.

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a wide range of other functional groups.

Table 2: Examples of Derivatization Reactions of the Primary Alcohol Group
Reaction TypeReagentsProduct TypeSignificanceReference(s)
EsterificationAcyl Halides / Carboxylic AcidsCarboxylate EstersAllows for the introduction of diverse R-groups, modulating properties. nih.gov
OxidationPCC, DMP, etc.AldehydesProvides an electrophilic center for C-C or C-N bond formation.General Organic Chemistry
OxidationKMnO₄, Jones Reagent, etc.Carboxylic AcidsEnables amide coupling and other carboxylate-based chemistry.General Organic Chemistry
CondensationAldehydes/KetonesChalcones, HydrazonesUsed to build larger conjugated systems from side-chain ketones (derived from secondary alcohols). mdpi.commdpi.com

Post-Synthetic Modifications and Scaffold Diversification of this compound Derivatives

Beyond the side chain, both the triazole ring and the nitrophenyl moiety offer opportunities for functionalization, enabling comprehensive diversification of the molecular scaffold.

While the 1,2,3-triazole ring is generally stable, its C-5 position can be functionalized, typically through metal-catalyzed reactions. rsc.org Direct C-H activation and functionalization at the C-5 position provide an atom-economical route to 5-substituted triazoles. Palladium-catalyzed C-H arylation has been successfully applied to N-aryl 1,2,3-triazoles. rsc.org

Alternatively, a two-step approach involving halogenation of the C-5 position followed by a cross-coupling reaction is a robust strategy.

Halogenation: The C-5 proton can be replaced with a bromine or iodine atom to create a handle for cross-coupling.

Cross-Coupling Reactions: The resulting 5-halo-1,2,3-triazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. rsc.org

Sonogashira Coupling: To introduce alkyne moieties. acs.org

Heck Coupling: For the introduction of alkene substituents.

These reactions enable the synthesis of 1,4,5-trisubstituted triazoles, significantly expanding the structural diversity of the scaffold. rsc.orgacs.org

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents, most notably an amino group. The reduction of the aromatic nitro group is a well-established and highly useful transformation.

Several methods exist for this reduction, offering different levels of chemoselectivity:

Catalytic Hydrogenation: This is a common and efficient method using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org It is highly effective but may also reduce other functional groups like alkenes or alkynes.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and reliable methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst can be a milder alternative to high-pressure hydrogenation.

Selective Reductants: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can offer selectivity, for instance, reducing one nitro group in a dinitro compound. wikipedia.org Trichlorosilane has also been reported as a chemoselective reducing agent. google.com

The resulting aniline (B41778) derivative, [1-(4-aminophenyl)triazol-4-yl]methanol, is a key intermediate. The amino group can be further derivatized through acylation, alkylation, diazotization followed by Sandmeyer reactions, or used in the formation of ureas and thioureas, unlocking a vast new area of chemical space. Partial reduction of the nitro group can also yield hydroxylamine (B1172632) or azo compounds. wikipedia.orgmdpi.com

Table 3: Common Reagents for the Reduction of the Aromatic Nitro Group
Reagent(s)ConditionsProductNotesReference(s)
H₂ / Pd-CCatalyticAmineHighly efficient but can reduce other functional groups.
Fe / HCl or AcOHStoichiometric, acidicAmineClassic, robust method. wikipedia.org
SnCl₂ / HClStoichiometric, acidicAmineMild method, good for substrates with other reducible groups. wikipedia.org
Zn / NH₄ClAqueousHydroxylamineCan achieve partial reduction to the hydroxylamine. wikipedia.org
Na₂SAqueous or alcoholicAmineCan be selective for one nitro group over another.
LiAlH₄Anhydrous etherAzo compoundAromatic nitro groups are typically reduced to azo compounds, not amines.

Sophisticated Spectroscopic and Diffraction Based Characterization of 1 4 Nitrophenyl Triazol 4 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of [1-(4-Nitrophenyl)triazol-4-yl]methanol and its derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) techniques, allows for the precise mapping of the molecular framework.

In the ¹H NMR spectra of this class of compounds, the proton on the triazole ring (H-5) is particularly diagnostic. For a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, this characteristic singlet appears in the downfield region, typically between δ 8.62 and 8.94 ppm, confirming the formation of the 1,4-disubstituted triazole ring. nih.gov The protons of the p-nitrophenyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, a result of their coupling to adjacent protons.

For the parent ligand, [1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM), ¹H and ¹³C NMR have been used for its characterization. researchgate.net In a closely related derivative, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, detailed NMR data has been reported. nih.gov The triazole proton gives a singlet at δ 7.59 ppm. nih.gov The protons of the 4-nitrophenyl ring appear as multiplets at δ 7.70–7.65 and 7.51–7.45 ppm. nih.gov The methylene (B1212753) protons of the benzyl (B1604629) group show a singlet at δ 4.17 ppm. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. For 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the carbon atoms of the nitrophenyl ring resonate at δ 148.5, 137.2, 128.5, and 120.4 ppm, while the triazole carbons are found at δ 148.5 (overlapping with a phenyl carbon) and 119.6 ppm. nih.gov The methylene carbon gives a signal at δ 32.3 ppm. nih.gov This data is crucial for confirming the connectivity of the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Triazole-H 7.59 (s, 1H) -
Nitrophenyl-H 7.70-7.65 (m, 2H), 7.51-7.45 (m, 2H) -
Benzyl-H (aromatic) 7.42-7.32 (m, 3H), 7.31-7.21 (m, 2H) -
Benzyl-CH₂ 4.17 (s, 2H) 32.3
Triazole-C4 - 148.5
Triazole-C5 - 119.6
Nitrophenyl-C (ipso-N) - 137.2
Nitrophenyl-C (ipso-NO₂) - 148.5
Nitrophenyl-CH - 128.5, 120.4
Benzyl-C (ipso) - 138.8
Benzyl-CH - 129.6, 128.8, 128.7, 126.6

Data sourced from literature. nih.gov The table is interactive.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.

The FT-IR spectrum is particularly useful for identifying key functional groups. For derivatives of this scaffold, characteristic absorption bands are observed. mdpi.comnih.gov The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and N=N stretching vibrations of the triazole ring contribute to bands in the 1400-1600 cm⁻¹ region. mdpi.com For instance, in a chalcone (B49325) derivative, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, a C=N stretching vibration is reported at 1496 cm⁻¹. mdpi.com

For [1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM) itself, infrared spectroscopy has been utilized to confirm its structure before its use as a ligand in novel metal complexes. researchgate.net The presence of the hydroxyl (-OH) group in NTM would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 2: Selected FT-IR Vibrational Frequencies for a Derivative, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

Functional Group Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H Stretching 3058
Carbonyl C=O Stretching 1662
Alkene C=C Stretching 1601
Triazole C=N Stretching 1496

Data sourced from literature. mdpi.com The table is interactive.

Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and non-polar bonds, providing a more complete vibrational analysis. nih.gov The symmetric stretching of the nitro group and the breathing modes of the aromatic and triazole rings are often more intense in the Raman spectrum.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

For newly synthesized 1,4-disubstituted triazoles based on the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, HRMS is a standard characterization technique. nih.gov For the derivative 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, ESI-MS analysis yielded an [M+H]⁺ ion at m/z 281.1039, which corresponds precisely to the calculated value of 281.1038 for the molecular formula C₁₅H₁₂N₄O₂. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to elucidate the connectivity of the molecule by identifying stable fragment ions.

Table 3: HRMS Data for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Molecular Formula Ion Calculated m/z Found m/z
C₁₅H₁₂N₄O₂ [M+H]⁺ 281.1038 281.1039

Data sourced from literature. nih.gov The table is interactive.

X-ray Crystallography: Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique has been applied to several derivatives of this compound to confirm their structures unequivocally. mdpi.comnih.gov

For instance, the crystal structure of 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone was determined to be in the orthorhombic crystal system with the space group Pca2₁. nih.gov The analysis revealed two independent molecules in the asymmetric unit, with the dihedral angles between the benzene (B151609) and triazole rings being 38.3(2)° and 87.1(2)°. nih.gov

In the structure of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the molecule adopts a twisted L-shape. nih.gov The dihedral angle between the triazole ring and the 4-nitrophenyl ring is 13.95(9)°, indicating they are nearly co-planar, which facilitates electronic communication. nih.gov In contrast, the benzyl ring is almost perpendicular to the triazole ring, with a dihedral angle of 83.23(10)°. nih.gov Such conformational details, obtainable only through X-ray diffraction, are critical for understanding intermolecular interactions and solid-state packing.

Table 4: Crystallographic Data for the Derivative 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone

Parameter Value
Molecular Formula C₁₁H₁₀N₄O₃
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 7.2786 (10)
b (Å) 11.5055 (16)
c (Å) 27.220 (4)
V (ų) 2279.5 (6)
Z 8

Data sourced from literature. nih.gov The table is interactive.

Theoretical and Computational Chemistry Studies on 1 4 Nitrophenyl Triazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on [1-(4-Nitrophenyl)triazol-4-yl]methanol are not readily found in the published literature, extensive research on related nitro-substituted triazoles and 1,4-disubstituted 1,2,3-triazoles allows for well-founded predictions.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(**), are employed to optimize the molecular geometry and predict various electronic properties. nih.gov For a molecule like this compound, such calculations would reveal the distribution of electron density, the locations of electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The strong electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly influence the electronic properties of the triazole ring. This effect lowers the energy of the LUMO, making the molecule a better electron acceptor. The distribution of electrostatic potential would likely show a high positive potential around the nitro group and the triazole ring protons, indicating sites susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and methanol (B129727) groups would exhibit negative potential, highlighting their nucleophilic character.

Reactivity descriptors, derived from DFT calculations, can predict the molecule's behavior in chemical reactions. These include parameters like global hardness, softness, and electrophilicity index. For a related compound, 3-nitro-1,2,4-triazole-5-one (NTO), DFT calculations have been used to determine its stability and predict its decomposition pathways by analyzing bond populations. nih.gov Similar analyses for this compound would likely indicate that the bond connecting the nitro group to the phenyl ring and the N-N bonds within the triazole ring are critical to its stability and reactivity.

Table 1: Representative DFT-Calculated Parameters for a Nitro-Substituted Triazole Analogue (Note: The following data is for 3-nitro-1,2,4-triazole-5-one (NTO) and is used here as a representative example.)

ParameterValueReference
Binding Energy (dimer)-53.66 kJ/mol nih.gov
Gibbs Free Energy of Dimerization-11.06 kJ/mol nih.gov
Band Gap4.0 eV nih.gov

Molecular Orbital Analysis and Aromaticity Assessment of the Triazole System

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. In this compound, the HOMO is expected to be localized primarily on the phenyl ring and the triazole ring, while the LUMO is likely to be concentrated on the nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. For many triazole derivatives, the HOMO-LUMO gap is a key factor in their biological activity and photoreactivity. mdpi.com The presence of the nitro group in this compound would be expected to significantly reduce the HOMO-LUMO gap compared to its non-nitrated analogue, thereby increasing its predicted reactivity.

The aromaticity of the 1,2,3-triazole ring is a subject of considerable interest. While it is a five-membered heterocyclic ring with π-electrons, its aromatic character is less pronounced than that of benzene (B151609). Aromaticity can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations and analysis of the magnetic properties of the ring. These studies generally confirm that the 1,2,3-triazole ring possesses a degree of aromatic character, which contributes to its stability. acs.org The substituents on the triazole ring, in this case, the 4-nitrophenyl and the 4-methanol groups, would modulate this aromaticity.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of synthesized compounds.

For this compound, theoretical calculations of the 1H and 13C NMR spectra would be expected to show characteristic signals. The proton of the triazole ring (H5) typically appears as a singlet in the downfield region, often between 8.0 and 9.0 ppm. nih.gov The protons of the phenyl ring would show a splitting pattern characteristic of a 1,4-disubstituted benzene ring, and the methylene (B1212753) protons of the methanol group would appear as a singlet. Similarly, the 13C NMR spectrum would display distinct signals for the triazole ring carbons (C4 and C5) and the carbons of the nitrophenyl and methanol substituents. nih.gov

Simulated IR spectra can predict the vibrational frequencies of the various functional groups. Key predicted absorptions for this compound would include:

O-H stretch from the methanol group (around 3300-3500 cm-1).

C-H stretches from the aromatic and triazole rings (around 3000-3100 cm-1).

N=N stretch from the triazole ring.

Asymmetric and symmetric NO2 stretches from the nitro group (typically around 1500-1550 cm-1 and 1340-1380 cm-1, respectively).

C-N and C-O stretches .

These predicted spectra serve as a powerful tool for the structural elucidation of newly synthesized triazole derivatives. mdpi.com

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This is achieved by exploring the molecule's potential energy surface (PES).

For this compound, the main sources of conformational flexibility are the rotation around the single bonds connecting the phenyl ring to the triazole ring and the triazole ring to the methanol group. By systematically rotating these bonds and calculating the energy at each step (a process known as a PES scan), a conformational energy profile can be generated.

Computational Insights into Reaction Mechanisms and Transition States in this compound Synthesis

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov The synthesis of this compound would proceed via the CuAAC reaction between 4-nitrophenyl azide (B81097) and propargyl alcohol.

Computational studies have been instrumental in elucidating the multistage mechanism of the CuAAC reaction. nih.gov These studies involve locating the transition states for each step of the reaction, such as the formation of the copper acetylide, the coordination of the azide, the cyclization step, and the final protonolysis to release the triazole product and regenerate the catalyst.

DFT calculations can provide the geometries and energies of the reactants, intermediates, transition states, and products along the reaction pathway. This information allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For the synthesis of this compound, computational studies would confirm that the 1,4-disubstituted product is overwhelmingly favored, in line with the known regioselectivity of the CuAAC reaction. frontiersin.org Furthermore, a scalable, one-step synthesis for the closely related precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, has been developed, highlighting the practical application of understanding these reaction pathways. mdpi.com

Advanced Research Applications and Functional Investigations of 1 4 Nitrophenyl Triazol 4 Yl Methanol

Role as a Key Intermediate and Building Block in Complex Chemical Synthesis

The structural attributes of [1-(4-Nitrophenyl)triazol-4-yl]methanol make it an exemplary building block in organic synthesis. The 1,4-disubstituted triazole ring, often installed via high-yielding "click chemistry," provides a stable, aromatic linker that is resistant to metabolic degradation, hydrolysis, and oxidation. This inherent stability, combined with the synthetic handles of the hydroxymethyl and nitro groups, allows for its strategic incorporation into elaborate molecular architectures.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The 1-(4-nitrophenyl)triazole scaffold is readily generated and utilized within MCR frameworks. Research has demonstrated the successful one-pot, four-component synthesis of complex [(1,2,3-Triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives. researchgate.netproquest.com In this process, the triazole core is formed in situ through a Huisgen 1,3-dipolar cycloaddition between a 4-nitrophenyl azide (B81097) and a propargyloxy-substituted aldehyde, which then participates in a subsequent condensation cascade. researchgate.netproquest.com This combination of click chemistry with MCRs represents a powerful strategy for rapidly assembling molecular complexity, where the nitrophenyl-triazole unit serves as a foundational element. proquest.com The high yields and modular nature of these reactions underscore the utility of this scaffold in diversity-oriented synthesis for creating libraries of intricate molecules. researchgate.netproquest.com

The compound serves as a valuable precursor for the synthesis of fused and poly-heterocyclic systems, which are prominent in medicinal chemistry and materials science. The aforementioned MCR strategy directly yields a complex fused system containing the indazolo[2,1-b]phthalazine core linked to the 1-(4-nitrophenyl)triazol-4-yl moiety. researchgate.netproquest.com

Furthermore, derivatives of the core structure are employed to construct other elaborate heterocyclic molecules. For instance, related 1,2,3-triazole derivatives have been used in the synthesis of complex hydrazones that also feature a pyrazole (B372694) ring, demonstrating how the triazole can act as a stable platform to link different heterocyclic units. mdpi.com In other advanced applications, 4-(1,2,4-triazol-1-yl) groups on pyrimidine (B1678525) rings act as efficient leaving groups in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine (ara-C), a crucial anti-cancer nucleoside. rsc.org This highlights the role of the triazole moiety not just as a stable component but also as a reactive intermediate that facilitates the construction of complex, biologically relevant fused ring systems. rsc.org The synthesis of chalcones from acetyl-substituted 1-(4-nitrophenyl)triazoles further illustrates the use of this scaffold as a base for building larger conjugated systems through reactions like the Claisen-Schmidt condensation. mdpi.comekb.egresearchgate.net

Functional Material Design and Interface Chemistry

The distinct electronic and structural features of this compound lend themselves to applications in materials science, particularly in the development of polymers, supramolecular structures, and surface modifications.

The potential for integrating the 1-(4-nitrophenyl)triazole scaffold into functional polymers has been explored through studies on its derivatives. A chalcone (B49325) derivative, (E)-1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was successfully incorporated into biocompatible polymer matrices of Chitosan (CS) and Carboxymethylcellulose (CMC). ekb.eg This was achieved through physical mixing, creating polymer blends designed for the controlled release of the active compound. ekb.eg The study demonstrates the compatibility of the triazole-based structure with natural and synthetic polymers, opening avenues for its use in drug delivery systems and functional biomaterials. ekb.eg The inherent polarity of the triazole ring, the hydrogen-bonding capability of the hydroxymethyl group, and the potential for π-π stacking interactions from the phenyl ring make the parent compound an attractive candidate for both covalent integration into polymer backbones and non-covalent inclusion in supramolecular assemblies.

The interaction of this compound and its complexes with surfaces is a key area of investigation. Studies on metal chelates derived from the compound have included examinations of their surface morphology. researchgate.net The ability of the nitrophenyl and triazole rings to engage in non-covalent interactions, such as π-π stacking and dipole-dipole interactions, suggests a strong affinity for various substrates. The terminal hydroxyl group provides a reactive site for covalent immobilization onto surfaces like silica (B1680970) or metal oxides, enabling the rational design of chemically modified interfaces. Such modifications could be used to alter surface properties like wettability, adhesion, or biocompatibility, or to create sensor surfaces where the triazole complex acts as a recognition element.

Mechanistic Explorations in Bio-Organic Chemistry and Ligand Design

In the realm of bio-organic and coordination chemistry, this compound has emerged as a highly effective ligand for the formation of metal complexes with significant biological activity.

A notable study detailed the synthesis and characterization of novel divalent metal chelates of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) using this compound, referred to as NTM, as the primary ligand. researchgate.net Spectroscopic and analytical data confirmed that NTM coordinates to the metal centers as a bidentate ligand through one of the triazole nitrogen atoms and the oxygen atom of the methanolic group, resulting in octahedral geometries for the complexes. researchgate.net

Crucially, the study investigated the in-vitro biological activities of the free NTM ligand and its metal chelates. researchgate.net The results consistently showed that the metal complexes exhibited significantly enhanced antibacterial, antifungal, cytotoxic, and antioxidant properties compared to the uncomplexed ligand. researchgate.net The copper complex, in particular, demonstrated superior performance. researchgate.net This enhancement is a classic example of chelation theory, where complexation alters the properties of the ligand, such as lipophilicity, facilitating its transport across cell membranes and interaction with biological targets. These findings firmly establish this compound as a valuable scaffold in ligand design for the development of new metallo-pharmaceutical agents. researchgate.net

Table of Investigated Metal Chelates of this compound (NTM)

Complex FormulaMetal IonProposed GeometryLigand BehaviorKey Finding
[Co(NTM)(CH₃COO)₂]Co(II)OctahedralBidentate (N,O)Showed vital anti-microbial behavior. researchgate.net
[Ni(NTM)(CH₃COO)₂]Ni(II)OctahedralBidentate (N,O)Presented superiority over the free ligand. researchgate.net
[Cu(NTM)(CH₃COO)₂]Cu(II)OctahedralBidentate (N,O)Displayed the most effective anti-microbial and cytotoxic activity. researchgate.net
[Zn(NTM)(CH₃COO)₂]Zn(II)OctahedralBidentate (N,O)Had significant anti-microbial and antioxidant performance. researchgate.net

Rational Design of Triazole-Based Scaffolds for Bio-Targeting

The rational design of therapeutic agents often relies on identifying and optimizing a core molecular scaffold that is crucial for biological activity. For a class of antitrypanosomal agents, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, the very core of this compound, has been identified as essential for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net Research has shown that modifications such as the chemical reduction, removal, or replacement of the nitro group on the phenyl ring result in a significant decrease or total loss of antitrypanosomal activity. nih.gov

This understanding has guided the synthesis of new analogs where the essential 4-(4-nitrophenyl)-1H-1,2,3-triazole moiety is preserved while other parts of the molecule are modified to enhance efficacy and selectivity. nih.gov For example, starting from a hit compound featuring this scaffold, new derivatives were synthesized by modifying an N-benzylacetamide moiety. nih.gov One of the most promising resulting compounds replaced this moiety with a peracetylated galactopyranosyl unit, which demonstrated potent activity against T. cruzi with no detectable cytotoxicity in mammalian cell lines. nih.govresearchgate.net The synthesis of these 1,4-disubstituted triazoles is often achieved through a copper(I)-catalyzed "click reaction" between an azide (like 1-azido-4-nitrobenzene) and a corresponding alkyne, which ensures the specific 1,4-regioisomer is produced. nih.govtandfonline.com This strategic approach, which focuses on a proven pharmacophore while exploring peripheral chemical diversity, exemplifies the rational design of triazole-based scaffolds for bio-targeting. mdpi.com

Investigation of Molecular Interactions with Biological Macromolecules

Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug discovery and development. For this compound (NTM) and its derivatives, molecular docking studies have been employed to elucidate these interactions. citedrive.comresearchgate.net In one such study, NTM-metal complexes were docked against the receptor of a breast cancer mutant oxidoreductase (PDB ID: 3HB5) and the glucosamine-6-phosphate synthase from E. coli (PDB ID: 2VF5). citedrive.comresearchgate.net The results indicated that the metal complexes of NTM showed higher inhibitory activity compared to the free NTM ligand, suggesting that coordination with a metal ion enhances the binding affinity to these biological macromolecules. citedrive.comresearchgate.net

In broader studies of triazole-based compounds, molecular docking has revealed key interactions that contribute to their biological effects. For instance, docking studies of anticancer triazole hybrids with the enzyme MetAP-2 showed high affinity through polar and nonpolar contacts with crucial residues in the binding pocket. tandfonline.comtandfonline.com Similarly, for antitrypanosomal triazole derivatives, the triazole ring itself can act as a bioisostere, effectively mimicking a peptide bond and forming stable hydrogen bond interactions with amino acid residues like Gly65 and Gly66 in the target enzyme, cruzipain. mdpi.com These computational analyses provide critical insights into the binding modes and help rationalize the structure-activity relationships observed in biological assays. nih.govpensoft.netsemanticscholar.org

Studies on Molecular Mechanisms of Cellular Perturbation

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is a key determinant of the cellular effects observed for this class of compounds. Research into derivatives built upon this framework has provided significant insights into their mechanisms of cellular perturbation, particularly in the context of Chagas disease. Analogs of this compound have demonstrated potent activity against the intracellular amastigote stage of T. cruzi in infected epithelial and myoblast cells. nih.govresearchgate.net

One highly effective derivative, compound 16 , exhibited exceptional efficacy against intracellular parasites, being 33- to 36-fold more potent against amastigotes than against the trypomastigote form of the parasite. nih.govresearchgate.net This highlights a strong therapeutic potential during the chronic phase of the disease. nih.govresearchgate.net Furthermore, pre-exposure of host cell lines to these compounds significantly reduced subsequent infection rates, indicating a potent residual antiamastigote effect. nih.govresearchgate.net While the precise downstream pathways are still under investigation, other studies on triazole derivatives suggest that mechanisms can include the disruption of the cell membrane, leading to the leakage of intracellular contents like proteins and DNA, which accelerates pathogen death. nih.gov The resistance of the triazole ring to metabolic degradation also contributes to its effectiveness as a therapeutic agent. researchgate.net

Table 1: In Vitro Activity of a Derivative Based on the 4-(4-Nitrophenyl)-1H-1,2,3-triazole Scaffold Data derived from studies on antitrypanosomal agents.

Compound/DrugTarget Organism/Cell LineIC₅₀ (μM)Cytotoxicity (CC₅₀) (μM)Selectivity Index (SI = CC₅₀/IC₅₀)
Hit Compound 1 T. cruzi (trypomastigotes)7>800114
Compound 16 T. cruzi (trypomastigotes)6 ± 1>100>16.7
Compound 16 T. cruzi (amastigotes in LLC-MK2 cells)0.16 ± 0.02>100>625
Compound 16 T. cruzi (amastigotes in C2C12 cells)0.13 ± 0.01>100>769
Benznidazole (BZN) T. cruzi (trypomastigotes)34>80024

Source: nih.gov

Mechanistic Studies of Corrosion Inhibition by Triazole Derivatives

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. royalsocietypublishing.orgnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. royalsocietypublishing.org

Electrochemical Adsorption Models on Metal Surfaces

The initial step in the corrosion inhibition mechanism is the adsorption of the organic inhibitor molecules onto the metal-solution interface. researchgate.net This process is influenced by the inhibitor's chemical structure, the nature of the metal surface, and the composition of the corrosive medium. researchgate.net The adsorption of triazole derivatives on steel surfaces has been found to follow established electrochemical models, such as the Langmuir adsorption isotherm. royalsocietypublishing.orgnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface.

Studies on various triazole derivatives show that the adsorption process can be complex, often involving a combination of physical and chemical interactions. royalsocietypublishing.orgnih.gov Physisorption involves electrostatic attraction between charged inhibitor molecules and the charged metal surface, while chemisorption involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. royalsocietypublishing.orgresearchgate.net The increase in inhibitor concentration generally leads to greater surface coverage, which enhances the inhibition efficiency by increasing the resistance to charge transfer at the metal-solution interface. royalsocietypublishing.orgnih.gov

Elucidation of Inhibitor-Metal Interaction Mechanisms

The mechanism of interaction involves a donor-acceptor relationship. The nitrogen heteroatoms and the π-electrons of the triazole and any attached phenyl rings can be donated to the vacant d-orbitals of the metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption). nih.gov Additionally, there can be a retro-donation from the filled d-orbitals of the metal to the antibonding molecular orbitals of the inhibitor molecule. nih.gov The presence of the nitro group on the phenyl ring in this compound would influence the electron density of the molecule, thereby affecting its adsorption characteristics and interaction with the metal surface. This strong adsorption disrupts the electrochemical processes of corrosion, significantly decreasing the dissolution rate of the metal. royalsocietypublishing.org

Table 2: General Characteristics of Triazole Derivatives as Corrosion Inhibitors

FeatureDescription
Primary Mechanism Adsorption onto the metal surface to form a protective film. royalsocietypublishing.org
Adsorption Type Can be physisorption (electrostatic), chemisorption (covalent bonding), or a mixture of both. royalsocietypublishing.orgnih.gov
Adsorption Isotherm Often follows the Langmuir adsorption isotherm, indicating monolayer formation. royalsocietypublishing.orgnih.gov
Key Molecular Structures Nitrogen heteroatoms (lone pair donors) and π-electron systems (e.g., aromatic rings). royalsocietypublishing.orgnih.gov
Mode of Interaction Donor-acceptor interactions between inhibitor molecules and vacant d-orbitals of the metal. nih.gov

Coordination Chemistry and Metal Ion Chelation Studies

The nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group in this compound (NTM) make it an effective ligand for metal ion chelation. Research has demonstrated its ability to act as a bidentate ligand, coordinating with divalent metal ions. citedrive.comresearchgate.net

Novel chelate complexes of the form [M(NTM)(CH₃COO)₂], where M can be Cobalt (Co), Nickel (Ni), Copper (Cu), or Zinc (Zn), have been synthesized and characterized. citedrive.comresearchgate.net Spectroscopic analysis confirms that NTM coordinates to the metal center through one of the triazole nitrogen atoms and the oxygen atom of the hydroxymethyl group, acting as a bidentate NO ligand. citedrive.comresearchgate.net The resulting complexes typically adopt an octahedral geometry. citedrive.comresearchgate.net The ability of triazole derivatives to form stable complexes with metal ions is a well-documented phenomenon, driven by the electron-donating properties of the nitrogen atoms in the heterocyclic ring. researchgate.netnih.gov These chelation properties are not only fundamental to its coordination chemistry but are also relevant in biological systems, where interactions with metalloenzymes can be a key part of a compound's mechanism of action, and in materials science for applications like the removal of heavy metal ions from aqueous solutions. nih.govresearchgate.netnih.gov

Table 3: Metal Complexes of this compound (NTM)

ComplexMetal Ion (M)Proposed FormulaLigand (NTM) RoleProposed Geometry
NTMCo Co(II)[Co(NTM)(CH₃COO)₂]Bidentate (NO)Octahedral
NTMNi Ni(II)[Ni(NTM)(CH₃COO)₂]Bidentate (NO)Octahedral
NTMCu Cu(II)[Cu(NTM)(CH₃COO)₂]Bidentate (NO)Octahedral
NTMZn Zn(II)[Zn(NTM)(CH₃COO)₂]Bidentate (NO)Octahedral

Source: citedrive.comresearchgate.net

Ligand Properties and Coordination Modes

This compound (NTM) exhibits notable potential as a chelating agent in coordination chemistry. Its molecular structure, featuring a 1,2,3-triazole ring, a hydroxymethyl group, and a nitrophenyl substituent, provides multiple potential donor sites for coordination with metal ions.

Recent research has successfully synthesized and characterized novel divalent metal complexes of cobalt (II), copper (II), nickel (II), and zinc (II) using NTM as the primary ligand. researchgate.netresearchgate.net Spectroscopic analysis, including infrared, ¹H NMR, and ¹³C NMR, alongside electronic and magnetic susceptibility measurements, has elucidated the coordination behavior of NTM. researchgate.netresearchgate.net

The stability and stoichiometry of these metal complexes in solution have been further investigated using Job's method of continuous variation, confirming the formation of stable chelates. researchgate.netresearchgate.net Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/LANL2DZ/6-311G(d,p) level have been used to calculate the molecular electrostatic potential and quantum chemical reactivity descriptors, providing further insight into the ligand's electronic properties and its interaction with metal centers. researchgate.netresearchgate.net

Table 1: Spectroscopic and Magnetic Moment Data for NTM Metal Complexes

Complex Magnetic Moment (μeff, B.M.) Key UV-Vis Peaks (nm) Geometry
[Co(NTM)(CH₃COO)₂] 3.36 255-257, 289-300, 490-702 High-spin Octahedral
[Ni(NTM)(CH₃COO)₂] 2.23 255-257, 289-300, 490-702 Octahedral
[Cu(NTM)(CH₃COO)₂] 1.73 255-257, 289-300, 490-702 Octahedral

Data sourced from a 2024 study on novel metal complexes of NTM. researchgate.net

Applications in Metal Sequestration and Catalysis

The ability of this compound to form stable complexes with various metal ions underscores its potential application in metal sequestration. The bidentate nature of the ligand allows for the effective binding of metal ions from solutions, a property valuable in environmental remediation and analytical chemistry for the detection and removal of heavy metals.

In the realm of catalysis, the formation of transition metal complexes with NTM opens avenues for their use as catalysts in various organic transformations. While specific catalytic applications of NTM complexes are an emerging area of research, the foundational studies on their synthesis and structural characterization provide a strong basis for future investigations. researchgate.netresearchgate.net The presence of a coordinated metal center, stabilized by the NTM ligand, can facilitate a range of catalytic cycles. For instance, such complexes could potentially be explored for their efficacy in oxidation, reduction, or cross-coupling reactions, which are fundamental processes in synthetic chemistry. The synthesis of these metal chelates often involves the use of a catalyst such as diisopropylethylamine. researchgate.net

Furthermore, related 1,2,3-triazole derivatives have demonstrated utility in the synthesis of metal complexes for applications in materials science, where the resulting materials exhibit enhanced electronic or catalytic properties. This precedent suggests that the metal complexes of NTM could also find applications in the development of novel materials with specific functionalities.

Table 2: Investigated Metal Ions and Their Resulting NTM Complexes

Metal Ion Resulting Complex Formula
Cobalt (II) [Co(NTM)(CH₃COO)₂]
Nickel (II) [Ni(NTM)(CH₃COO)₂]
Copper (II) [Cu(NTM)(CH₃COO)₂]

Information derived from the synthesis of divalent metal chelates with NTM. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for [1-(4-Nitrophenyl)triazol-4-yl]methanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the nitro group's electronic effects to direct regioselectivity. Key steps include:

  • Click Chemistry : Reacting 4-nitrophenyl azide with propargyl alcohol derivatives under Cu(I) catalysis .
  • Purification : Column chromatography (e.g., hexane:ethyl acetate 8:2) to isolate the product, monitored by TLC with pet. ether:ethyl acetate (70:30) .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with the nitro group causing deshielding in aromatic regions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ at 235.08) .
  • IR Spectroscopy : Detects hydroxyl (3200–3600 cm1^{-1}) and nitro (1520, 1350 cm1^{-1}) stretches .

Q. What are common derivatives synthesized from this compound?

  • Oxidation : Using PCC or Jones reagent yields [1-(4-nitrophenyl)triazol-4-yl]methanal or methanoic acid .
  • Reduction : Catalytic hydrogenation reduces the nitro group to amine, altering electronic properties .
  • Substitution : Nucleophilic displacement of the hydroxyl group with halides or amines .

Q. What safety precautions are essential during synthesis?

The nitro group poses explosion risks under high heat or friction. Use blast shields, inert atmospheres, and avoid metal catalysts in reduction steps. Store in amber glass at 4°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, addressing high R-factors (>0.05) by iteratively adjusting scale factors and extinction coefficients .
  • Validation : Check data-to-parameter ratios (>5:1) and verify hydrogen bonding via PLATON .

Q. How to resolve discrepancies in spectroscopic data?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Elemental Analysis : Cross-validate %C, %H, %N with theoretical values (e.g., C9_9H8_8N4_4O3_3: C 49.09%, H 3.67%, N 22.73%) .
  • Crystallographic vs. DFT Structures : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What is the nitro group’s role in reactivity and binding?

  • Electronic Effects : The nitro group withdraws electron density, directing electrophilic substitution to the triazole ring’s N-2 position .
  • Hydrogen Bonding : The -NO2_2 group participates in non-classical C–H···O interactions, stabilizing crystal packing .
  • Biological Targets : Enhances binding to cytochrome P450 enzymes via dipole interactions, as shown in docking studies (AutoDock Vina) .

Q. How to optimize reaction mechanisms using kinetic studies?

  • Rate Determination : Monitor azide-alkyne cycloaddition via in situ IR to track nitro group consumption .
  • Isotopic Labeling : 15^{15}N-labeled azides reveal regioselectivity patterns via 15^{15}N NMR .
  • Computational Modeling : Transition state analysis (Gaussian 16) identifies steric effects from the 4-nitrophenyl group .

Q. How does the triazole ring influence biological activity?

  • Enzyme Inhibition : The triazole moiety chelates metal ions (e.g., Zn2+^{2+}) in metalloproteases, validated by IC50_{50} assays .
  • SAR Studies : Methyl or chloro substituents at the phenyl ring improve lipophilicity (logP), enhancing membrane permeability (Caco-2 assay) .

Q. What strategies improve synthetic yield and purity?

  • Solvent Optimization : Use DMF for CuAAC to enhance solubility of nitroaromatic intermediates .
  • Microwave Assistance : Reduces reaction time from 24h to 2h while maintaining >85% yield .
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove unreacted azides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.